1-Azido-3-(tert-butoxy)propane
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Overview
Description
1-Azido-3-(tert-butoxy)propane is an organic compound that belongs to the class of azides Azides are known for their high reactivity and versatility in various chemical reactions
Preparation Methods
The synthesis of 1-Azido-3-(tert-butoxy)propane typically involves the reaction of 3-chloro-1-(tert-butoxy)propane with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions. The azide ion (N₃⁻) acts as a nucleophile, displacing the chlorine atom in a nucleophilic substitution reaction .
Chemical Reactions Analysis
1-Azido-3-(tert-butoxy)propane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming various derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and palladium on carbon. The major products formed from these reactions are amines and triazoles.
Scientific Research Applications
1-Azido-3-(tert-butoxy)propane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including triazoles and amines.
Biology and Medicine: Organic azides, including this compound, are used in bioconjugation techniques, where they help in labeling biomolecules for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 1-Azido-3-(tert-butoxy)propane primarily involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal activation or photolysis, forming highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new covalent bonds .
Comparison with Similar Compounds
1-Azido-3-(tert-butoxy)propane can be compared with other organic azides such as phenyl azide and benzyl azide. While all these compounds share the azide functional group, this compound is unique due to the presence of the tert-butoxy group, which can influence its reactivity and solubility. Similar compounds include:
Phenyl Azide: Used in photochemistry and as a precursor for various nitrogen-containing compounds.
Benzyl Azide: Used in organic synthesis and as a building block for pharmaceuticals.
Properties
IUPAC Name |
2-(3-azidopropoxy)-2-methylpropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-7(2,3)11-6-4-5-9-10-8/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRBZTMEEOSEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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